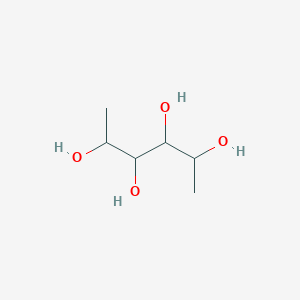
Hexane-2,3,4,5-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-2,3,4,5-tetraol is an organic compound with the molecular formula C(6)H({14})O(_4) It is a tetrahydroxy derivative of hexane, meaning it has four hydroxyl (OH) groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexane-2,3,4,5-tetraol can be synthesized through several methods. One common approach involves the hydroxylation of hexane using strong oxidizing agents. For instance, osmium tetroxide (OsO(_4)) can be used in the presence of hydrogen peroxide (H(_2)O(_2)) to introduce hydroxyl groups at specific positions on the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydroxylation reaction under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Hexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexane or partially reduced to form diols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Hexane-2,3-diol or hexane-2,3,4-triol.
Substitution: Hexane-2,3,4,5-tetrachloride.
Wissenschaftliche Forschungsanwendungen
Hexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism by which hexane-2,3,4,5-tetraol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In metabolic pathways, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
Hexane-2,3,4,5-tetraol can be compared with other polyhydroxy compounds such as:
Hexane-1,2,3,4-tetraol: Differing in the position of hydroxyl groups, which affects its reactivity and applications.
Hexane-1,2,3,5-tetraol: Another isomer with distinct chemical properties and uses.
Hexane-1,2,3,6-tetraol: Similar in structure but with different physical and chemical characteristics.
Eigenschaften
Molekularformel |
C6H14O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3 |
InChI-Schlüssel |
TZQPAZWGRJYTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


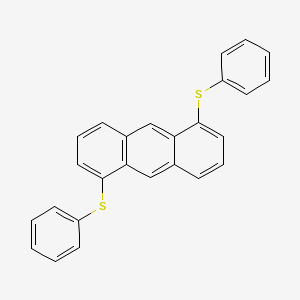
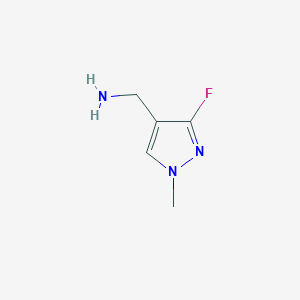
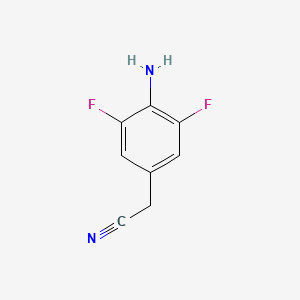
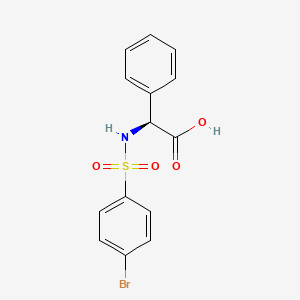
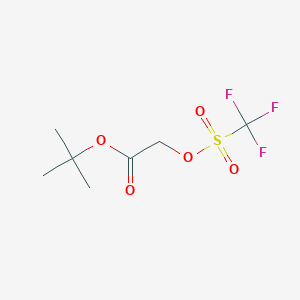
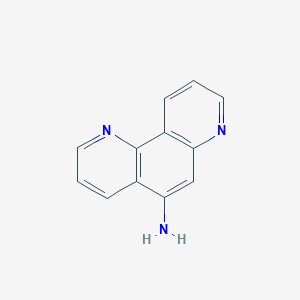

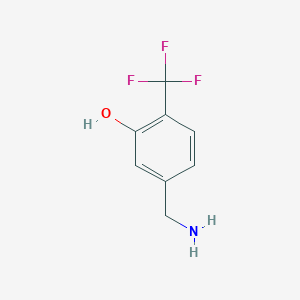
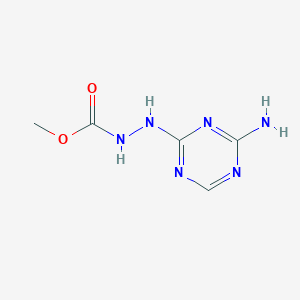
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

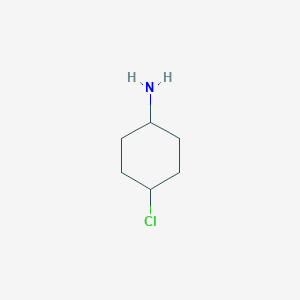
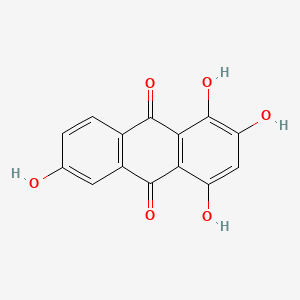
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
